molecular formula C18H24N4O2 B2565116 2-(3-Oxo-3-piperidin-1-ylpropyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one CAS No. 2415510-00-6

2-(3-Oxo-3-piperidin-1-ylpropyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one

Cat. No. B2565116
CAS RN: 2415510-00-6
M. Wt: 328.416
InChI Key: DTAVGJGYDFVIKZ-UHFFFAOYSA-N
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Description

The compound “2-(3-Oxo-3-piperidin-1-ylpropyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one” is a complex organic molecule that contains a piperidine ring and an indazole ring. Piperidine is a widely used structural motif in medicinal chemistry and drug design . Indazole derivatives have been found to possess a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, an indazole ring, and a propyl linker connecting them. The piperidine ring is a six-membered ring with one nitrogen atom, and the indazole ring is a fused ring system containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperidine ring and the indazole ring could potentially undergo various reactions typical for these types of structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperidine and indazole rings could influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many piperidine derivatives are active in the central nervous system, and indazole derivatives have been found to inhibit various enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, properties, and potential biological activities. It could also be interesting to explore the effects of various substitutions on the piperidine and indazole rings .

properties

IUPAC Name

2-(3-oxo-3-piperidin-1-ylpropyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c23-16(20-9-4-1-5-10-20)8-11-21-12-13-22-17(18(21)24)14-6-2-3-7-15(14)19-22/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAVGJGYDFVIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCN2C=CN3C(=C4CCCCC4=N3)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Oxo-3-piperidin-1-ylpropyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one

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